

reasons for Helioseal sealant fracture and failure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Helioseal*

Cat. No.: B020656

[Get Quote](#)

Helioseal Sealant Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding **Helioseal** sealant fracture and failure during experimental use.

Troubleshooting Guide: Diagnosing Sealant Failures

This guide addresses specific issues that may arise during the application and evaluation of **Helioseal** sealants in a laboratory setting.

Question: What are the primary causes of immediate sealant debonding after application?

Answer: Immediate failure of the sealant to adhere to the enamel surface is almost always related to procedural errors during application. The most common reasons include:

- Inadequate Isolation: The success of resin-based sealants like **Helioseal** is highly dependent on maintaining a completely dry and isolated field. Saliva is a primary contaminant that prevents the sealant from properly bonding to the etched enamel.[\[1\]](#)[\[2\]](#)
- Improper Etching Technique: The enamel surface must be correctly prepared to create microporosities for mechanical retention.[\[3\]](#) Errors include:
 - Insufficient Etching Time: Manufacturer guidelines suggest an etching time of 30 to 60 seconds.[\[4\]](#)[\[5\]](#) Shorter durations may not create an adequate etch pattern.

- Contaminated Etchant: Using an expired or contaminated phosphoric acid etchant can reduce its effectiveness.
- Inadequate Rinsing: Failure to thoroughly rinse the etchant gel from the enamel surface will inhibit bonding.
- Saliva Contamination After Etching: This is a critical error. If the etched, chalky-white enamel surface comes into contact with saliva, the surface must be re-etched.[6][7]
- Inadequate Drying: The etched surface must be dried with oil- and water-free air until it has a distinct matte, chalky-white appearance before sealant application.[4][7]

Question: Why is my **Helioseal** sealant fracturing or chipping over time during mechanical load testing?

Answer: Cohesive failure (fracture within the sealant material itself) or adhesive failure (chipping at the margins) under mechanical stress can be attributed to several factors:

- Material Over-extension: Applying the sealant beyond the properly etched area can lead to thin, unsupported ledges of material that are prone to fracture.
- Air Bubbles/Voids: Incorporation of air bubbles during sealant placement creates weak points within the material.[8] Use of the provided cannulas and gentle manipulation can help prevent this.
- Incomplete Polymerization: Insufficient light-curing time or intensity will result in a partially cured, weaker sealant. Ensure the curing light is functioning correctly and the exposure time meets the manufacturer's recommendation (typically 20 seconds).[4]
- High Filler Loading (**Helioseal F**): **Helioseal F** has a filler loading of 43% by weight, making it more viscous and potentially more resistant to fracture than unfilled sealants.[9] However, improper application can still lead to failure.

Question: What causes poor marginal adaptation or the formation of gaps between the sealant and the tooth?

Answer: Marginal failure is a significant concern as it can lead to microleakage. The primary causes are:

- Polymerization Shrinkage: All resin-based materials experience some shrinkage during light-curing. While minimal, this can create stress at the sealant-enamel interface.
- Application Technique: Failure to ensure the sealant flows into the depths of the pits and fissures before curing can result in marginal gaps.
- Contamination: As with debonding, any contamination of the etched surface can lead to a poor marginal seal.[\[1\]](#)
- Occlusal Stress: In clinical or simulated masticatory environments, high occlusal forces can stress the margins and lead to failure.[\[1\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the expected retention rate for **Helioseal** sealants in clinical studies?

A1: Retention rates for **Helioseal** vary across studies, timeframes, and comparison materials. Generally, it demonstrates good clinical performance. For instance, some studies show complete retention rates for **Helioseal F** at 60% to 73.3% after 12 months.[\[1\]](#)[\[10\]](#) Another 24-month study noted a success rate of 86.5% for **Helioseal FS** in one group.[\[11\]](#) Long-term studies suggest that resin-based, light-polymerizing sealants can have 5-year retention rates around 83.8%.[\[12\]](#)

Q2: Does the presence of fluoride in **Helioseal F** affect its bond strength or longevity?

A2: Studies have shown that the retention and durability of fluoride-containing sealants like **Helioseal F** are comparable to conventional resin sealants without fluoride.[\[2\]](#)[\[13\]](#) One study directly comparing **Helioseal F** (with fluoride) to Delton (unfilled) found no significant difference in retention rates after one year.[\[14\]](#) The fluoride is intended to provide an anti-caries effect, especially if the sealant margin is compromised.[\[6\]](#)

Q3: Can enamel hypomineralization affect **Helioseal** sealant retention?

A3: Yes, enamel hypomineralization can significantly impact sealant success. Hypomineralized enamel has a different chemical composition and does not etch in the same way as healthy enamel, failing to create the necessary microporosities for a strong mechanical bond.[\[15\]](#) This can lead to premature sealant failure even with a perfect application technique.

Q4: What is the primary reason for sealant failure within the first year of application?

A4: The consensus in the literature is that inadequate isolation and subsequent saliva contamination during the application procedure are the main reasons for the failure of fissure sealants in their first year.[\[1\]](#)[\[3\]](#)

Data Summary

Table 1: Clinical Performance of **Helioseal** F Compared to Other Sealants (12-Month Data)

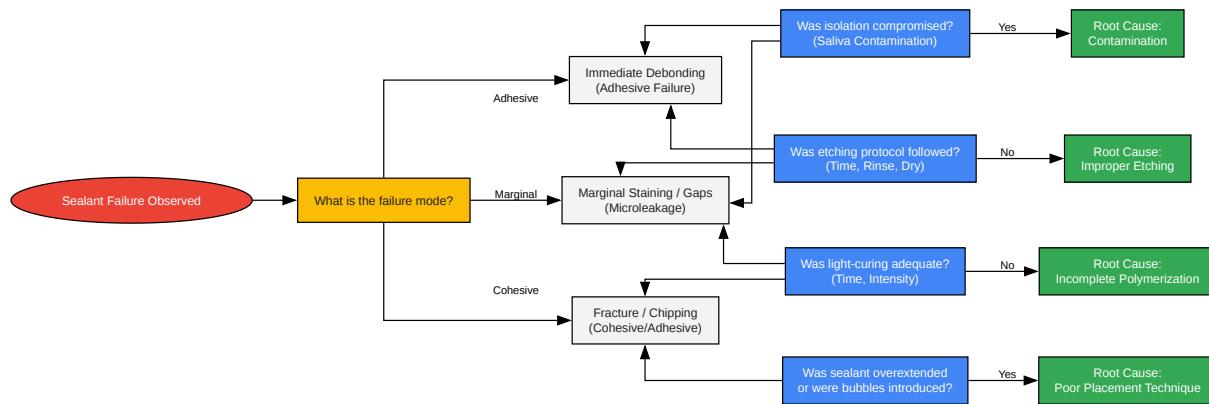
Study	Sealant	Complete Retention Rate	Acceptable Marginal Adaptation
Gorseta et al. (2020) [10]	Helioseal-F	73.3%	60.0%
Clinpro	80.0%	73.3%	
Embrace-WetBond	96.7%	83.3%	
Yildirim et al. (2014) [1]	Helioseal-F	60.0%	62.5%
Embrace	62.5%	60.0%	

Table 2: Long-Term Retention of **Helioseal** Sealants from Various Studies

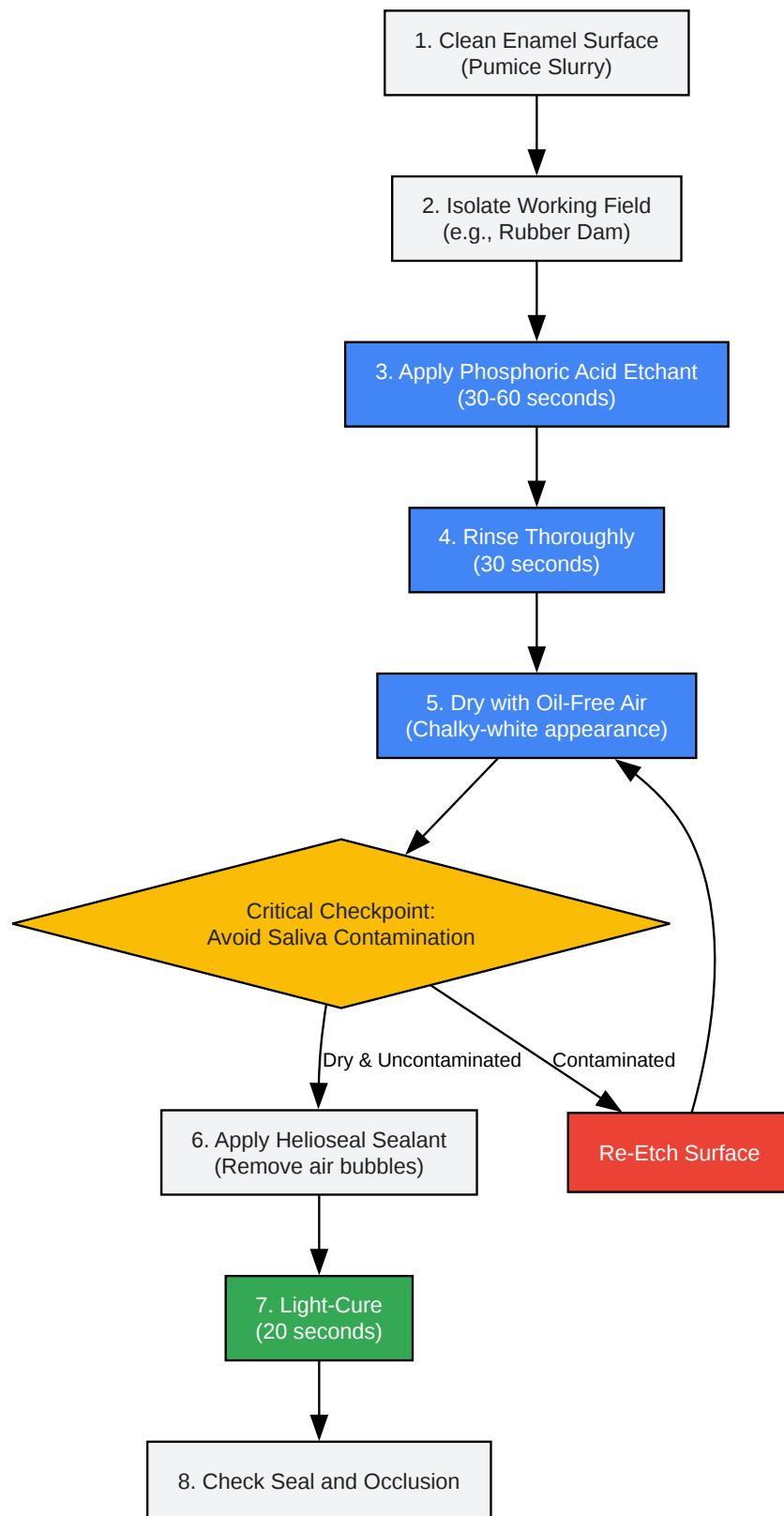
Study/Analysis	Sealant Type	Follow-up Period	Retention/Success Rate
Kühnisch et al. (2020) [16]	Helioseal F	2 years	86.5% (Completely intact/minimal loss)
Helioseal F Plus	2 years		85.9% (Completely intact/minimal loss)
Çelik et al. (2015)[11]	Helioseal FS	24 months	86.5% - 95.5% (Success rate)
Kühnisch et al. (Meta-Analysis)[12]	Light-polymerizing resin	5 years	83.8% (Complete retention)

Experimental Protocols

Protocol 1: In-Vitro Microleakage Assessment via Dye Penetration


This protocol is used to evaluate the marginal sealing ability of **Helioseal**.

Methodology:


- Sample Preparation: Use extracted, non-carious human premolars or molars. Clean the occlusal surfaces thoroughly with a slurry of pumice and water.
- Sealant Application:
 - Isolate the tooth with a simulated rubber dam.
 - Apply 37% phosphoric acid gel (e.g., Total Etch) to the occlusal pits and fissures for 30-60 seconds.[16]
 - Rinse the etchant thoroughly with a water spray for 30 seconds.[2]
 - Dry the surface with oil-free air for 15 seconds until a chalky-white appearance is achieved.[2][7]

- Apply **Helioseal** sealant directly into the pits and fissures using the provided cannula. Use an explorer to remove any air bubbles.
- Light-cure for the manufacturer-recommended time (e.g., 20 seconds) with a calibrated curing light.[17]
- Thermocycling: Store the sealed teeth in artificial saliva for 72 hours.[17] Then, subject the samples to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate thermal stresses in the oral cavity.
- Dye Immersion: Coat the entire tooth surface with nail varnish, leaving a 1mm window around the sealant margin. Immerse the samples in a 2% methylene blue solution for 24 hours.[17]
- Sectioning and Evaluation: Rinse the teeth and embed them in resin. Section the teeth longitudinally through the center of the sealant.
- Analysis: Examine the sectioned samples under a stereomicroscope. Score the extent of dye penetration between the sealant and the enamel interface using a standardized scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the fissure depth, etc.).

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for identifying root causes of **Helioseal** sealant failure.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the application of **Helioseal** sealant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One-Year Clinical Success of Embrace Hydrophilic and Helioseal-F Hydrophobic Sealants in Permanent First Molars: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. balkandentaljournal.com [balkandentaljournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ivodent.hu [ivodent.hu]
- 5. ivodent.hu [ivodent.hu]
- 6. ivoclar.com [ivoclar.com]
- 7. mwdental.de [mwdental.de]
- 8. ivoclar.com [ivoclar.com]
- 9. A comparison between three different pit and fissure sealants with regard to marginal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Clinical Success of Three Sealants: Embrace-WetBond, Clinpro, and Helioseal-F in Permanent Molars: An In Vivo Study [jsaapd.com]
- 11. oss.jocpd.com [oss.jocpd.com]
- 12. Longevity of materials for pit and fissure sealing--results from a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 6 Reasons Why Sealants Fail - Today's RDH [todaysrdh.com]
- 16. Clinical performance of a new fissure sealant—results from a 2-year randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Evaluation of the Marginal Sealing Ability of two Commercially Available Pit and Fissure Sealants - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [reasons for Helioseal sealant fracture and failure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020656#reasons-for-helioseal-sealant-fracture-and-failure\]](https://www.benchchem.com/product/b020656#reasons-for-helioseal-sealant-fracture-and-failure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com